N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide
Description
N-[(2R,3S)-1,3-Dihydroxyoctadecan-2-yl]octanamide is a synthetic ceramide derivative with significant relevance in skin biology. Its structure comprises an octanamide (C8) fatty acid chain linked to a sphingoid base backbone (C18 with 1,3-dihydroxy groups) in the (2R,3S) stereochemical configuration. This compound mimics natural ceramides, which are critical for maintaining the epidermal barrier function by regulating lipid bilayer organization and hydration .
Key properties:
- Molecular formula: C₂₆H₅₁NO₃
- Monoisotopic mass: 411.3712 Da (similar to natural ceramides)
- Functional groups: Two hydroxyl groups (C1 and C3), an amide bond (N-acylation), and a saturated C18 sphingoid base.
Properties
Molecular Formula |
C26H53NO3 |
|---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide |
InChI |
InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m1/s1 |
InChI Key |
LGOFBZUQIUVJFS-RPBOFIJWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@@H](CO)NC(=O)CCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide typically involves the reaction of octanoic acid with a suitable amine derivative under controlled conditions. The reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The hydroxyl groups are introduced through subsequent hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and amide linkage allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can influence various biological processes, including signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Ceramide Family
Table 1: Structural and Functional Comparison
Key Observations :
- Fatty Acid Chain Length: The target compound’s shorter C8 chain (vs.
- Stereochemistry : The (2R,3S) configuration distinguishes it from (2S,3R) isomers (e.g., ), which may alter enzyme binding or metabolic stability .
- Unsaturation : Compounds with double bonds (e.g., 4E in ) exhibit increased membrane fluidity compared to saturated analogs .
Table 2: Derivatives with Modified Functional Groups
Key Observations :
- Epoxide Group () : Introduces reactivity for crosslinking or degradation studies but reduces thermal stability compared to saturated analogs.
- Lactone Derivatives () : The lactone ring enhances bioavailability in aqueous environments, making it suitable for microbial studies.
- Pharmaceutical Analogs () : Eliglustat’s pyrrolidine group enables therapeutic targeting of lysosomal enzymes, diverging from the skin-centric role of the parent compound.
Key Observations :
Biological Activity
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide is a compound of significant interest in the field of biochemistry and pharmacology due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C36H73NO4
- Molecular Weight : 583.96 g/mol
- CAS Number : 215528-91-9
The compound features a long-chain fatty acid amide structure, which is indicative of potential interactions with lipid membranes and biological systems.
Mechanisms of Biological Activity
This compound exhibits various biological activities that can be attributed to its structural characteristics:
- Lipid Interaction : The long hydrophobic chain allows the compound to integrate into lipid bilayers, influencing membrane fluidity and permeability.
- Cell Signaling Modulation : It may act as a signaling molecule affecting pathways related to inflammation and immune response.
- Antimicrobial Activity : Some studies suggest that similar compounds can exhibit antimicrobial properties, potentially making this compound useful in therapeutic applications against infections.
1. Liposomal Formulation Studies
Recent research has focused on the incorporation of this compound into liposomal formulations. These studies indicate that such formulations enhance the bioavailability of the compound and improve its therapeutic efficacy:
| Study Reference | Key Findings |
|---|---|
| US20140050780A1 | Demonstrated that liposomes containing this compound activate murine invariant natural killer T (iNKT) cells, suggesting a role in immune modulation. |
Case Study 1: Immune Response Modulation
A study involving the administration of liposomal formulations containing this compound demonstrated enhanced activation of iNKT cells in murine models. This suggests a potential application in immunotherapy for cancer treatment.
Case Study 2: Skin Penetration and Efficacy
Research investigating the dermal absorption of fatty acid amides indicated that compounds with similar structures can penetrate skin layers effectively. This could lead to applications in topical formulations for conditions like psoriasis or eczema.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
